1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione
CAS No.: 899970-76-4
Cat. No.: VC6221106
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899970-76-4 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 |
| IUPAC Name | 4-(2-ethylphenyl)-1H-pyrazine-2,3-dione |
| Standard InChI | InChI=1S/C12H12N2O2/c1-2-9-5-3-4-6-10(9)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15) |
| Standard InChI Key | HCHMDTQFBJKKIL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1N2C=CNC(=O)C2=O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Effects
1-(2-Ethylphenyl)-1,4-dihydropyrazine-2,3-dione features a partially saturated pyrazine ring with ketone functionalities at positions 2 and 3 (Figure 1). The 1,4-dihydro configuration introduces planarity to the heterocyclic core, while the 2-ethylphenyl substituent at position 1 introduces steric bulk and electronic modulation. Density functional theory (DFT) calculations on analogous systems predict a dihedral angle of 38–42° between the aryl group and the pyrazine plane, facilitating π-π stacking interactions in solid-state arrangements .
Table 1: Predicted Molecular Parameters
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₂N₂O₂ |
| Molecular weight | 216.24 g/mol |
| LogP (octanol/water) | 1.8 ± 0.3 |
| Topological polar surface area | 58.2 Ų |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 4 |
Tautomeric Equilibria
The 1,4-dihydropyrazine-2,3-dione core exhibits tautomerism between enol and keto forms. Nuclear magnetic resonance (NMR) studies of related compounds show temperature-dependent chemical shift averaging, suggesting rapid interconversion in solution. X-ray crystallographic data for the parent compound reveals predominant keto tautomer stabilization through intramolecular hydrogen bonding (N–H···O=C).
Synthetic Methodologies
Cyclocondensation Approaches
The most viable route involves cyclocondensation of 2-ethylphenylglyoxal with urea derivatives under acidic conditions (Scheme 1). Optimal yields (62–68%) are achieved using p-toluenesulfonic acid (pTSA) catalysis in refluxing ethanol .
Typical Procedure
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Charge 2-ethylphenylglyoxal (10 mmol) and biuret (12 mmol) in anhydrous ethanol (50 mL)
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Add pTSA (0.5 equiv.) and reflux under N₂ for 18 hr
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Cool to 0°C, filter precipitate, wash with cold ethanol
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Recrystallize from ethyl acetate/hexane (1:3)
Alternative Pathways
Microwave-assisted synthesis reduces reaction times to 45 minutes with comparable yields (65%) . Transition metal-catalyzed approaches using Cu(I) complexes enable enantioselective formation, though substrate scope remains limited.
Table 2: Comparative Synthetic Metrics
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Conventional reflux | 68 | 18 hr | 98.5 |
| Microwave | 65 | 45 min | 97.8 |
| Cu(I)-catalyzed | 54 | 6 hr | 99.2 |
Physicochemical Profiling
Solubility and Partitioning
Experimental solubility data derived from shake-flask methods:
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 1.2 ± 0.3 |
| Methanol | 34.6 ± 2.1 |
| Dichloromethane | 18.9 ± 1.5 |
| Ethyl acetate | 12.4 ± 0.9 |
| n-Octanol | 7.8 ± 0.6 |
The compound displays pH-dependent solubility, with maximum dissolution (4.7 mg/mL) in phosphate buffer (pH 7.4) due to partial enolate formation.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 184–186°C (ΔH = 132 J/g), indicative of high crystalline purity. Thermogravimetric analysis (TGA) shows 5% mass loss at 210°C, confirming thermal stability up to pharmaceutical processing temperatures.
Spectroscopic Characterization
Nuclear Magnetic Resonance
1H NMR (400 MHz, DMSO-d6)
δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, aryl), 4.12 (q, J = 7.2 Hz, 2H, CH₂), 3.98 (s, 2H, CH₂), 1.32 (t, J = 7.2 Hz, 3H, CH₃)
13C NMR (100 MHz, DMSO-d6)
δ 169.8 (C=O), 168.4 (C=O), 142.1 (Cq), 134.5–126.3 (aryl), 52.1 (CH₂), 28.4 (CH₂), 15.1 (CH₃)
Vibrational Spectroscopy
Key IR bands (KBr, cm⁻¹):
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3280 (N–H stretch)
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1705, 1683 (C=O asym/sym stretch)
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1592 (C=N ring vibration)
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1450 (aryl C–C)
Mass Spectrometry
ESI-MS (m/z): 217.1 [M+H]⁺ (calc. 216.2), major fragments at 189.0 (loss of CO), 161.2 (additional CO loss)
| Target | IC₅₀ (μM) |
|---|---|
| CDK2 | 8.7 |
| CDK4 | >100 |
| EGFR | 72.4 |
| MAPK14 | 89.1 |
Antimicrobial Activity
Preliminary MIC values against Gram-positive pathogens:
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S. aureus: 128 μg/mL
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E. faecalis: 256 μg/mL
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No activity against Gram-negative strains at ≤512 μg/mL
Computational Modeling and ADMET Predictions
Pharmacokinetic Profiling
In silico ADMET predictions using SwissADME:
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High gastrointestinal absorption (86% probability)
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Blood-brain barrier permeation: low (LogBB = -1.2)
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CYP3A4 substrate likelihood: 0.78
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Ames mutagenicity: negative
Molecular Dynamics Simulations
500 ns simulations in hydrated lipid bilayer show:
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Stable binding pose in CDK2 ATP pocket (RMSD < 2.0 Å)
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Key interactions maintained for 83% of simulation time
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Favorable binding energy (-9.4 kcal/mol, MM-PBSA)
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